molecular formula C7H5BrN4 B1437502 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine CAS No. 959240-99-4

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine

Cat. No. B1437502
M. Wt: 225.05 g/mol
InChI Key: NHFAKAACQQCDTP-UHFFFAOYSA-N
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Description

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is an organic compound . It is also known as BTP.


Synthesis Analysis

A series of new 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products ‘pyrimidinylthio pyrimidotriazolothiadiazines’ were designed, synthesized, and evaluated as potential inhibitors of 15-lipo-oxygenase (15-LO) .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is 225.05 . The Inchi Code is 1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H .


Chemical Reactions Analysis

1,2,4-Triazoles are very stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Physical And Chemical Properties Analysis

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is a solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Applications

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • For example, Schiff bases synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas .
  • Agricultural Applications

    • Triazoles are also important in agrochemicals .
    • They are used in the synthesis of pesticides .
  • Material Science Applications

    • Triazoles have applications in material sciences .
    • They are used in the synthesis of dyes .
  • Industrial Applications

    • Triazoles are used in the synthesis of industrial chemicals .
    • They are used as inhibitors .
  • Analytical Applications

    • Triazoles are used in analytical chemistry .
    • They are used as acid-indicators .

Future Directions

The comprehensive compilation of work carried out in the last decade on 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFAKAACQQCDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650994
Record name 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine

CAS RN

959240-99-4
Record name 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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